8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Description
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a useful research compound. Its molecular formula is C24H24FN5O4S and its molecular weight is 497.55. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with structural similarities to N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide have been studied for their potential in enhancing photovoltaic efficiency. These compounds have shown good light-harvesting efficiency (LHE) and favorable energy levels for electron injection in dye-sensitized solar cells (DSSCs), highlighting their potential in renewable energy technologies. Additionally, the ligand-protein interaction studies, particularly with Cyclooxygenase 1 (COX1), have suggested potential therapeutic applications by understanding binding affinities and molecular docking, which can inform drug design and discovery processes (Mary et al., 2020).
Antimicrobial Properties
Research into the antimicrobial properties of derivatives of 1,3,4-oxadiazole and acetamide compounds has been promising. Compounds structurally related to N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide have demonstrated efficacy against a broad spectrum of bacterial and fungal strains. These findings suggest that the compound could possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents (Parikh & Joshi, 2014).
Anti-Inflammatory and Analgesic Activities
Another area of interest is the investigation into the anti-inflammatory and analgesic activities of similar compounds. Studies have shown that certain derivatives exhibit significant anti-inflammatory activity, indicating potential therapeutic applications for conditions characterized by inflammation. The analgesic properties further support the potential for pain management applications, suggesting a dual therapeutic profile that could be explored in pharmaceutical research (Sunder & Maleraju, 2013).
Anticancer Screening
The synthesis and anticancer screening of new imidazothiadiazole analogs demonstrate the potential for compounds with similar structures to act against various cancer cell lines. The identification of derivatives with powerful cytotoxic results against specific cancer types, such as breast cancer, underscores the importance of these compounds in the search for new anticancer agents. This area of research is critical for expanding the arsenal of drugs available for cancer treatment (Abu-Melha, 2021).
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4S/c1-34-21-5-2-4-18(16-21)17-30-24(31)29-11-3-6-22(23(29)26-30)35(32,33)28-14-12-27(13-15-28)20-9-7-19(25)8-10-20/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGZOHHSMJAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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